2-Chloro-1-(naphthalen-2-yl)propan-1-one
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Overview
Description
2-Chloro-1-(naphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C13H11ClO It is a chlorinated derivative of 1-(naphthalen-2-yl)propan-1-one, featuring a naphthalene ring attached to a chlorinated propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(naphthalen-2-yl)propan-1-one typically involves the chlorination of 1-(naphthalen-2-yl)propan-1-one. This can be achieved through the reaction of 1-(naphthalen-2-yl)propan-1-one with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(naphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Major Products:
- Substituted derivatives (e.g., amines, thiols)
- Reduced alcohols
- Oxidized carboxylic acids
Scientific Research Applications
2-Chloro-1-(naphthalen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(naphthalen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of use .
Comparison with Similar Compounds
- 1-(naphthalen-2-yl)propan-1-one
- 2-Chloro-1-(naphthalen-1-yl)propan-1-one
- 1-(naphthalen-2-yl)ethan-1-one
Comparison: 2-Chloro-1-(naphthalen-2-yl)propan-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its non-chlorinated counterparts. The position of the chlorine atom also influences the compound’s properties and reactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
65523-99-1 |
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Molecular Formula |
C13H11ClO |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-chloro-1-naphthalen-2-ylpropan-1-one |
InChI |
InChI=1S/C13H11ClO/c1-9(14)13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |
InChI Key |
AJLOJLVEADHPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=CC=CC=C2C=C1)Cl |
Origin of Product |
United States |
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